molecular formula C11H22O3 B8568805 1-(1,1-Diethoxyethoxy)-3-methylbut-2-ene CAS No. 60066-56-0

1-(1,1-Diethoxyethoxy)-3-methylbut-2-ene

Cat. No. B8568805
Key on ui cas rn: 60066-56-0
M. Wt: 202.29 g/mol
InChI Key: XXIZTYJDGFWLIX-UHFFFAOYSA-N
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Patent
US04999451

Procedure details

A mixture of 4.3 g of 3-methyl-2-buten-1-ol and 16.2 g of ethyl orthoacetate was heated with stirring. The temperature was raised slowly over 2 hours to 120°, during which time 1.8 g of ethanol was evolved and removed. Heating was continued at 120° for 30 minutes and the reaction mixture was then distilled to give, after removal of 8.5 g of unreacted ethyl orthoacetate (b.p. 50°-65°/57 mm), 4.25 g of 1,1-diethoxy-1-(3-methyl-2-buten-1-yloxy)ethane, b.p. 75°-76°/6 mm.
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
ethyl orthoacetate
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:6])=[CH:3][CH2:4][OH:5].[C:7]([O-:13])([O-])([O:9][CH2:10][CH3:11])[CH3:8].[CH2:14](O)[CH3:15]>>[CH2:14]([O:13][C:7]([O:9][CH2:10][CH3:11])([O:5][CH2:4][CH:3]=[C:2]([CH3:6])[CH3:1])[CH3:8])[CH3:15]

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
CC(=CCO)C
Name
ethyl orthoacetate
Quantity
16.2 g
Type
reactant
Smiles
C(C)(OCC)([O-])[O-]
Step Two
Name
Quantity
1.8 g
Type
reactant
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
CUSTOM
Type
CUSTOM
Details
removed
TEMPERATURE
Type
TEMPERATURE
Details
Heating
DISTILLATION
Type
DISTILLATION
Details
the reaction mixture was then distilled
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
after removal of 8.5 g of unreacted ethyl orthoacetate (b.p. 50°-65°/57 mm), 4.25 g of 1,1-diethoxy-1-(3-methyl-2-buten-1-yloxy)ethane, b.p. 75°-76°/6 mm

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C)OC(C)(OCC=C(C)C)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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